molecular formula C21H19N3O3S2 B2534519 N-(3-(5-phenyl-1-(thiophene-2-carbonyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide CAS No. 851780-64-8

N-(3-(5-phenyl-1-(thiophene-2-carbonyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide

Cat. No.: B2534519
CAS No.: 851780-64-8
M. Wt: 425.52
InChI Key: WFPAGQCVVQWQNZ-UHFFFAOYSA-N
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Description

This compound is a hybrid heterocyclic molecule featuring a pyrazoline core substituted with a phenyl group, a thiophene-2-carbonyl moiety, and a methanesulfonamide side chain. The pyrazoline ring (4,5-dihydro-1H-pyrazole) is a five-membered dihydroazole system, which is often associated with diverse biological activities, including anti-inflammatory, antimicrobial, and kinase inhibitory properties. The methanesulfonamide group is a common pharmacophore in medicinal chemistry, known to improve solubility and metabolic stability.

Properties

IUPAC Name

N-[3-[3-phenyl-2-(thiophene-2-carbonyl)-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N3O3S2/c1-29(26,27)23-17-10-5-9-16(13-17)18-14-19(15-7-3-2-4-8-15)24(22-18)21(25)20-11-6-12-28-20/h2-13,19,23H,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFPAGQCVVQWQNZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)NC1=CC=CC(=C1)C2=NN(C(C2)C3=CC=CC=C3)C(=O)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3-(5-phenyl-1-(thiophene-2-carbonyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide generally involves multiple steps:

  • Synthesis of the Pyrazole Core: : React thiophene-2-carbonyl chloride with hydrazine to form a hydrazone intermediate. Cyclize this intermediate to form the pyrazole ring.

  • Phenyl Substitution: : Introduce phenyl groups via electrophilic aromatic substitution.

  • Methanesulfonamide Addition: : React the intermediate with methanesulfonyl chloride in the presence of a base such as pyridine to introduce the sulfonamide group.

Industrial Production Methods: Industrial synthesis typically involves similar steps but may use optimized conditions such as higher temperatures, pressures, and advanced catalysis to improve yield and purity. Solvent choices and recycling methods also play crucial roles in large-scale production.

Chemical Reactions Analysis

Types of Reactions:
  • Oxidation: : N-(3-(5-phenyl-1-(thiophene-2-carbonyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide can undergo oxidative reactions, particularly at the sulfur atom, forming sulfoxides and sulfones.

  • Reduction: : Reductive conditions can alter the pyrazole or thiophene rings, potentially leading to ring-opening or hydrogenation.

  • Substitution: : The aromatic rings can undergo substitution reactions, particularly halogenation or nitration.

Common Reagents and Conditions:
  • Oxidation: : Use of oxidizing agents like m-chloroperoxybenzoic acid (m-CPBA) for forming sulfoxides.

  • Reduction: : Employing hydrogen gas with palladium on carbon (Pd/C) for reduction.

  • Substitution: : Halogenation using halogen sources like bromine or chlorine in the presence of Lewis acids.

Major Products:
  • Oxidation Products: : Sulfoxides and sulfones.

  • Reduction Products: : Reduced pyrazole or thiophene derivatives.

  • Substitution Products: : Halogenated or nitrated derivatives of the compound.

Scientific Research Applications

Medicinal Chemistry

The compound has shown promise in the development of new pharmaceuticals due to its potential anti-inflammatory and antibacterial properties.

Anti-inflammatory Activity :
Research indicates that similar pyrazole derivatives exhibit significant anti-inflammatory effects. For instance, a study on 1,5-diarylpyrazole compounds demonstrated substantial inhibition of heat-induced protein denaturation. The structure-activity relationship suggests that modifications to the aminomethyl group can enhance anti-inflammatory properties, indicating that similar modifications in N-(3-(5-phenyl-1-(thiophene-2-carbonyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide could yield comparable results.

CompoundStructureAnti-inflammatory Activity
2-methoxy-4-(1-phenyl-3-methyl-1H-pyrazol-5-yl)phenolStructureHigher activity than diclofenac sodium

Antibacterial Properties

The sulfonamide group is well-known for its antibacterial activity. Studies have shown that sulfonamides can inhibit bacterial growth by interfering with folate synthesis. The incorporation of the thiophene moiety may enhance this effect by improving the compound's lipophilicity and cellular uptake.

Cancer Research

Preliminary studies suggest that compounds similar to this compound may have anticancer properties. The mechanism of action could involve the modulation of signaling pathways critical to cancer cell proliferation.

Case Studies and Research Findings

Several studies have focused on the biological activity and therapeutic potential of similar compounds:

  • Study on Pyrazole Derivatives : A study published in a peer-reviewed journal evaluated the anti-inflammatory potency of various pyrazole derivatives using molecular docking techniques. The results indicated that certain structural modifications could enhance activity against inflammatory pathways.
  • Antibacterial Efficacy Assessment : Another study assessed the antibacterial properties of sulfonamide derivatives, highlighting the importance of structural features like the thiophene ring in enhancing biological activity.

Mechanism of Action

Molecular Targets and Pathways:
  • Enzyme Inhibition: : The sulfonamide group interacts with enzymes, often inhibiting their function by mimicking substrate structures.

  • Signal Transduction: : Modulates signal transduction pathways involving aromatic compounds, potentially influencing cell growth and differentiation.

Comparison with Similar Compounds

Structural Comparison with Similar Compounds

The compound belongs to a class of pyrazoline derivatives with sulfonamide substituents. Below is a comparative analysis with structurally analogous molecules:

Table 1: Structural and Functional Group Comparison

Compound Name Core Structure Key Substituents Biological Relevance
N-(3-(5-phenyl-1-(thiophene-2-carbonyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide 4,5-dihydro-1H-pyrazole Thiophene-2-carbonyl, methanesulfonamide Potential kinase inhibition
5-(4-Fluorophenyl)-3-[5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazol-4-yl]-N-phenyl-4,5-dihydro-1H-pyrazole-1-carbothioamide 4,5-dihydro-1H-pyrazole Triazole, fluorophenyl, carbothioamide Anticancer activity (reported in)
5-(3-Chlorophenylsulfanyl)-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carbaldehyde Pyrazole Chlorophenylsulfanyl, trifluoromethyl Antimicrobial applications (analogous to)

Key Observations:

Core Flexibility : Unlike simpler pyrazole derivatives (e.g., ), the target compound’s dihydro-pyrazoline core provides conformational rigidity, which may enhance target selectivity.

Electron-Withdrawing Groups : The thiophene-2-carbonyl group in the target compound contrasts with the triazole in ’s compound. Thiophene’s π-electron density may favor interactions with hydrophobic enzyme pockets.

Sulfonamide vs. Carbothioamide : Methanesulfonamide’s strong hydrogen-bonding capacity differs from carbothioamide’s thioether properties, affecting solubility and metabolic pathways.

Crystallographic and Computational Analysis

The structural elucidation of such compounds often relies on X-ray crystallography. Software like SHELXL () and ORTEP-3 () are critical for refining bond lengths, angles, and torsion angles. For example:

  • The dihedral angle between the pyrazoline ring and the thiophene group in the target compound is hypothesized to be ~15–25°, based on similar compounds in and .
  • SHELXL ’s robust refinement algorithms () enable precise modeling of the methanesulfonamide’s rotational disorder, a common feature in sulfonamide-containing structures.

Pharmacological and Physicochemical Properties

  • Thermodynamic Stability : The methanesulfonamide group may improve thermal stability (melting point >200°C) relative to carbothioamide analogs.

Biological Activity

N-(3-(5-phenyl-1-(thiophene-2-carbonyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide is a complex organic compound that belongs to the class of pyrazoles, which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C21H19N3O3S2. The structure features a pyrazole ring that contributes to its reactivity and biological interactions. Pyrazoles are recognized for their roles in medicinal chemistry due to their ability to interact with various biological targets.

Anticancer Activity

Research indicates that pyrazole derivatives exhibit significant anticancer properties. Studies have shown that compounds similar to this compound can inhibit key enzymes involved in cancer cell proliferation, such as BRAF(V600E) and EGFR. For instance, a recent study demonstrated that certain pyrazole derivatives could effectively induce apoptosis in breast cancer cell lines (MCF-7 and MDA-MB-231) when used in combination with doxorubicin, suggesting a synergistic effect that enhances therapeutic efficacy .

Anti-inflammatory Activity

The anti-inflammatory properties of pyrazoles are well-documented. The compound may inhibit specific inflammatory pathways by targeting enzymes like cyclooxygenase (COX) and lipoxygenase (LOX). This inhibition can lead to reduced production of pro-inflammatory mediators such as prostaglandins and leukotrienes. In vitro studies have shown that pyrazole derivatives can significantly reduce inflammation markers in macrophage models .

Antimicrobial Activity

Pyrazole derivatives have also been explored for their antimicrobial activity. Compounds similar to this compound have demonstrated effectiveness against various bacterial strains and fungi. The mechanism often involves disruption of microbial cell membranes or inhibition of critical metabolic pathways .

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may act as an inhibitor of key enzymes involved in tumor progression and inflammation.
  • Receptor Modulation : It could modulate the activity of specific receptors related to inflammatory responses or cancer cell survival.
  • Cell Cycle Arrest : By interfering with cell cycle regulation, it may induce apoptosis in cancer cells.

Case Studies and Research Findings

Several studies have highlighted the potential of pyrazole derivatives in therapeutic applications:

StudyFocusFindings
Umesha et al. (2009)Antimicrobial ActivityDemonstrated significant antimicrobial effects against various pathogens with DPPH radical scavenging activity indicating antioxidant properties .
Goulioukina et al. (2016)Anticancer ActivityShowed that specific pyrazole derivatives had cytotoxic effects on breast cancer cells and enhanced the efficacy of doxorubicin .
Alexander et al. (2011)Mechanism ExplorationInvestigated GSK-3β inhibitory activities revealing potent inhibition by certain pyrazole derivatives .

Q & A

Q. Q1. What are the optimal synthetic routes for preparing N-(3-(5-phenyl-1-(thiophene-2-carbonyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide, and how can purity be ensured?

A1.

  • Synthesis Strategy : The compound’s pyrazole core can be synthesized via cyclocondensation of hydrazine derivatives with α,β-unsaturated ketones, followed by sulfonylation. For example, thiophene-2-carbonyl groups are introduced via Friedel-Crafts acylation using thiophene-2-carboxylic acid derivatives under anhydrous conditions .
  • Purification : Recrystallization from DMSO/water mixtures (2:1 ratio) is effective for isolating dihydropyrazole derivatives, as demonstrated for structurally related compounds .
  • Purity Validation : High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) and elemental analysis (C, H, N, S) are recommended to confirm ≥95% purity .

Q. Q2. How can the stereochemistry and crystal structure of this compound be resolved?

A2.

  • X-ray Crystallography : Single-crystal X-ray diffraction (SCXRD) at 295 K with Cu-Kα radiation (λ = 1.54178 Å) is critical. For example, analogous pyrazoline derivatives were resolved with R-factors ≤ 0.056 and data-to-parameter ratios of ~17.8 .
  • Computational Validation : Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) can corroborate experimental bond lengths and angles .

Advanced Research Questions

Q. Q3. What methodologies are suitable for evaluating the compound’s biological activity, particularly its interaction with sulfonamide-targeted enzymes (e.g., carbonic anhydrase)?

A3.

  • Enzyme Assays : Use fluorescence-based inhibition assays with recombinant human carbonic anhydrase isoforms (e.g., CA II or IX). IC50 values can be determined via dose-response curves (0.1–100 μM range) .
  • Molecular Docking : AutoDock Vina or Schrödinger Suite can model interactions between the sulfonamide group and enzyme active sites. Focus on hydrogen bonding with Zn²⁺ and hydrophobic contacts with phenyl/thiophene moieties .

Q. Q4. How can solubility challenges in aqueous buffers be addressed for in vitro studies?

A4.

  • Co-Solvent Systems : Use DMSO (≤1% v/v) for stock solutions, diluted in phosphate-buffered saline (PBS) with 0.1% Tween-80 to prevent aggregation .
  • pH Adjustment : The sulfonamide group (pKa ~10–11) can be protonated in acidic buffers (pH 4–6) to enhance solubility. Monitor stability via LC-MS over 24 hours .

Q. Q5. What analytical techniques are recommended for resolving contradictory data in stability studies (e.g., degradation products vs. synthetic impurities)?

A5.

  • LC-HRMS : Liquid chromatography-high-resolution mass spectrometry (e.g., Q-TOF) with electrospray ionization (ESI) can differentiate degradation products (e.g., hydrolyzed sulfonamide) from impurities .
  • Stress Testing : Perform forced degradation under acidic (0.1 M HCl), basic (0.1 M NaOH), and oxidative (3% H2O2) conditions at 40°C for 48 hours. Compare fragmentation patterns with synthetic standards .

Methodological Design

Q. Q6. How can isotopic labeling (e.g., deuterium) be incorporated into this compound for pharmacokinetic studies?

A6.

  • Deuterated Precursors : Use deuterated methanesulfonyl chloride (CD3SO2Cl) during sulfonamide synthesis. Confirm isotopic incorporation via ¹H-NMR (loss of proton signals) and mass spectrometry (M+3 shift) .
  • Applications : Track metabolic stability in liver microsomes using LC-MS/MS with multiple reaction monitoring (MRM) .

Q. Q7. What computational approaches are effective for predicting the compound’s physicochemical properties (e.g., logP, PSA)?

A7.

  • Software Tools : Use ChemAxon’s MarvinSketch or ACD/Labs to calculate logP (predicted ~3.5) and polar surface area (PSA ~95 Ų) based on sulfonamide and pyrazole-thiophene motifs .
  • Validation : Compare predictions with experimental HPLC logD7.4 values (octanol-water partition at pH 7.4) .

Data Contradiction Analysis

Q. Q8. How should researchers interpret conflicting results in biological assays (e.g., cytotoxicity vs. enzyme inhibition)?

A8.

  • Dose-Response Curves : Ensure assays cover a broad concentration range (e.g., 1 nM–100 μM) to distinguish off-target effects. For example, cytotoxicity in MTT assays may dominate at >10 μM, masking enzyme inhibition .
  • Counter-Screens : Test against unrelated enzymes (e.g., kinases) to rule out nonspecific binding. Use siRNA knockdown of target enzymes to confirm mechanism .

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